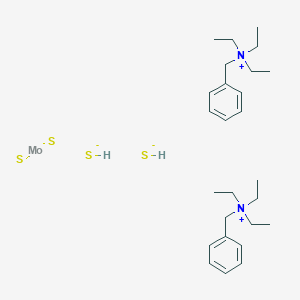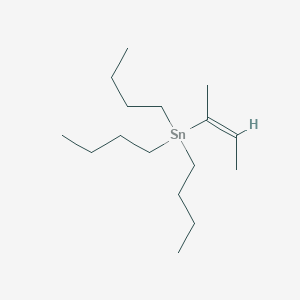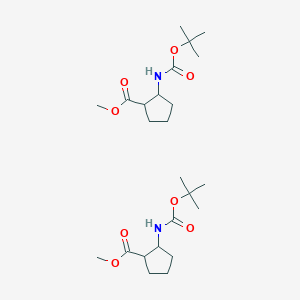
N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tétrathiomolybdate de N-benzyl-N,N-diéthyléthanaminium est un sel d'ammonium quaternaire constitué d'un cation N-benzyl-N,N-diéthyléthylamine chargé positivement et d'un anion tétrathiomolybdate chargé négativement. Ce composé est connu pour ses propriétés et ses applications uniques dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du Tétrathiomolybdate de N-benzyl-N,N-diéthyléthanaminium implique généralement la réaction de la N-benzyl-N,N-diéthyléthylamine avec des sels de tétrathiomolybdate dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que l'acétonitrile ou le dichlorométhane, et le mélange est agité à température ambiante pendant plusieurs heures. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
Dans un contexte industriel, la production de Tétrathiomolybdate de N-benzyl-N,N-diéthyléthanaminium peut impliquer des réactions à plus grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le Tétrathiomolybdate de N-benzyl-N,N-diéthyléthanaminium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation du molybdène.
Réduction : Il peut être réduit à des états d'oxydation inférieurs, souvent à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : L'anion tétrathiomolybdate peut subir des réactions de substitution avec d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des nucléophiles tels que les halogénures et les thiols peuvent être utilisés dans des conditions douces.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des états d'oxydation plus élevés du molybdène, tandis que la réduction peut produire des états d'oxydation plus bas.
Applications de la recherche scientifique
Le Tétrathiomolybdate de N-benzyl-N,N-diéthyléthanaminium a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme catalyseur de transfert de phase en synthèse organique, facilitant le transfert de réactifs entre des phases non miscibles.
Biologie : Le composé est utilisé dans les tests biochimiques et comme réactif pour la synthèse de molécules biologiquement actives.
Industrie : Le composé est utilisé comme tensioactif et émulsifiant dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du Tétrathiomolybdate de N-benzyl-N,N-diéthyléthanaminium implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L'anion tétrathiomolybdate peut se lier aux ions métalliques et aux protéines, modulant leur activité et leur fonction. Cette interaction peut conduire à divers effets biochimiques et physiologiques, en fonction de la cible et de la voie spécifiques impliquées.
Applications De Recherche Scientifique
N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: The compound is used in biochemical assays and as a reagent for the synthesis of biologically active molecules.
Industry: The compound is used as a surfactant and emulsifier in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate involves its interaction with molecular targets such as enzymes and receptors. The tetrathiomolybdate anion can bind to metal ions and proteins, modulating their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Iodure de N-benzyl-N,N-diéthyléthanaminium : Un sel d'ammonium quaternaire avec des propriétés catalytiques de transfert de phase similaires.
Chlorure de N-benzyl-N,N-diéthyléthanaminium : Un autre sel d'ammonium quaternaire utilisé en synthèse organique et en recherche biochimique.
Unicité
Le Tétrathiomolybdate de N-benzyl-N,N-diéthyléthanaminium est unique en raison de la présence de l'anion tétrathiomolybdate, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C26H46MoN2S4 |
|---|---|
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
benzyl(triethyl)azanium;bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/2C13H22N.Mo.2H2S.2S/c2*1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;;;;/h2*7-11H,4-6,12H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 |
Clé InChI |
SAPGYIOYVXLIOG-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CC)CC1=CC=CC=C1.CC[N+](CC)(CC)CC1=CC=CC=C1.[SH-].[SH-].S=[Mo]=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B12273020.png)
![3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12273026.png)
![2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B12273033.png)

![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12273038.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12273064.png)

![1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12273067.png)

![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B12273089.png)

![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)
